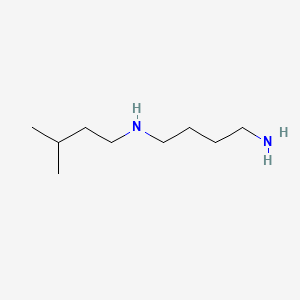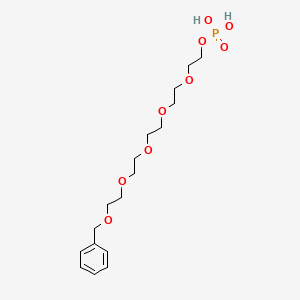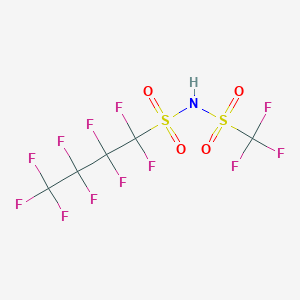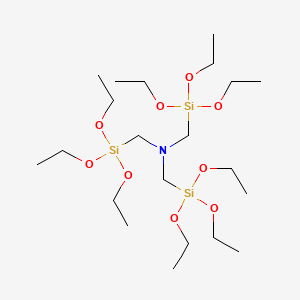
1,4-Butanediamine, N-isopentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Butanediamine, N-isopentyl- is an organic compound that belongs to the class of diamines It is characterized by the presence of two amino groups attached to a butane chain, with an isopentyl group attached to one of the nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Butanediamine, N-isopentyl- can be synthesized through several methods. One common approach involves the reaction of 1,4-butanediamine with isopentyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group of 1,4-butanediamine attacks the carbon atom of the isopentyl halide, resulting in the formation of 1,4-Butanediamine, N-isopentyl-.
Industrial Production Methods
Industrial production of 1,4-Butanediamine, N-isopentyl- often involves biocatalytic processes. For instance, the biocatalytic production of N-protected precursors of 1,4-butanediamine followed by deprotection steps can yield the desired compound . This method is advantageous due to its potential for high yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Butanediamine, N-isopentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halides and other electrophiles are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted diamines depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Butanediamine, N-isopentyl- has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyamides and other polymers.
Biochemistry: The compound is studied for its role in biochemical pathways and its potential as a biochemical reagent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Butanediamine, N-isopentyl- involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical reactions. It can also interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Butanediamine:
1,5-Pentamethylenediamine: Another diamine with a slightly longer carbon chain.
Uniqueness
1,4-Butanediamine, N-isopentyl- is unique due to the presence of the isopentyl group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
91391-22-9 |
|---|---|
Molekularformel |
C9H22N2 |
Molekulargewicht |
158.28 g/mol |
IUPAC-Name |
N'-(3-methylbutyl)butane-1,4-diamine |
InChI |
InChI=1S/C9H22N2/c1-9(2)5-8-11-7-4-3-6-10/h9,11H,3-8,10H2,1-2H3 |
InChI-Schlüssel |
PWKFXMIDHMQCMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCNCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tris-[11-pentakis-(4'-propylphenylethynyl)phenoxyundecyl]trimesate](/img/structure/B13782333.png)
![[2-Methylpropoxy(2-methylpropylperoxy)phosphinothioyl] bis(2-methylpropyl) phosphate](/img/structure/B13782334.png)


![7-Methoxy-3-methyl-2-[(methylsulfanyl)amino]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13782360.png)
![4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate](/img/structure/B13782379.png)
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride](/img/structure/B13782380.png)







